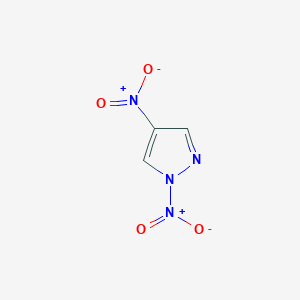

1,4-dinitro-1H-pyrazole

Description

Background and Context within Nitroazole Chemistry

1,4-Dinitro-1H-pyrazole belongs to the broader family of nitroazoles, which are nitrogen-rich heterocyclic compounds that have attracted considerable attention in the development of novel high-energy density materials. mdpi.com Azole-based compounds are often highly endothermic, possessing high densities and demonstrating low sensitivities to external stimuli. mdpi.comresearchgate.net The introduction of nitro groups (-NO2) into the azole ring is a common strategy to enhance the oxygen balance and density of these compounds, which in turn can improve their detonation properties. researchgate.net

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of multiple nitro groups on this stable ring structure is a key feature of many advanced energetic materials. mdpi.comnih.gov Specifically, the investigation of dinitropyrazole isomers, including this compound, gained momentum in the mid-20th century as researchers began to recognize the unique properties imparted by multiple nitro group substitutions.

The synthesis of this compound can be achieved through methods such as the nitration of 1H-pyrazole to form 1-nitropyrazole, followed by thermal rearrangement and further nitration. The systematic study of dinitropyrazole derivatives has revealed that the specific placement of nitro groups significantly influences detonation parameters, thermal stability, and sensitivity.

Significance in High-Energy Density Materials (HEDM) Research

This compound is a compound of significant interest in the field of High-Energy Density Materials (HEDM) due to its energetic properties. The presence of two nitro groups in its structure contributes to a high energy content. Research into polynitro compounds is driven by their potential for high density and good oxygen balance, which are desirable characteristics for energetic material applications. acs.org

The structural framework of this compound consists of a five-membered pyrazole ring with nitro groups substituted at the 1 and 4 positions. This arrangement of nitro groups influences the compound's energetic performance and stability. The molecular formula of this compound is C₃H₂N₄O₄, and it has a molecular weight of 158.07 g/mol . nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂N₄O₄ | nih.gov |

| Molecular Weight | 158.07 g/mol | nih.gov |

The development of new energetic materials with higher performance and lower sensitivity to stimuli like heat, shock, and friction is a primary goal in HEDM research. mdpi.com While the requirements for insensitivity and high energy are often conflicting, the study of compounds like this compound and its isomers is crucial in the pursuit of materials that can meet these demanding criteria. mdpi.comrsc.org For instance, research has shown that introducing a C-amino group into a nitroazole ring can enhance density, detonation velocity, and pressure, while an N-amino group can improve nitrogen content, heat of formation, and impact sensitivity. mdpi.comnih.gov

Potential Beyond Energetic Applications

While the primary focus of research on this compound has been its application as an energetic material, its chemical reactivity also opens avenues for its use in other areas of chemical synthesis. Specifically, it has been identified as a valuable intermediate in the synthesis of nucleosides.

Research has shown that this compound can undergo cine-substitution reactions with various nucleophiles. researchgate.net This type of reaction, where the entering group takes a position adjacent to the one vacated by the leaving group, allows for the formation of substituted pyrazole derivatives. researchgate.net These derivatives are important building blocks in the synthesis of complex molecules like formycin. researchgate.net

A notable application is the reaction of 1,4-dinitro-3-methylpyrazole with nucleophiles to produce 5-substituted 3-methyl-4-nitropyrazoles. researchgate.net This reaction has been a key step in a novel synthesis of formycin, an antibiotic. researchgate.net Furthermore, reactions of this compound with arylhydrazines can lead to the formation of 1-aryl-4-nitropyrazoles through a process known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netresearchgate.net

The ability of the nitro groups in this compound to participate in redox reactions suggests potential for interaction with biological molecules, though the specific pathways are still under investigation.

Overview of Key Research Areas for this compound

Research on this compound is multifaceted, primarily concentrating on its synthesis, characterization, and application as an energetic material. A significant area of investigation is the development of synthetic routes to produce this compound and its derivatives. This includes the nitration of pyrazole and subsequent thermal rearrangement, as well as exploring various nitrating agents and conditions. nih.gov

The characterization of its structural and energetic properties is another key research focus. mdpi.comnih.gov This involves the use of analytical techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to determine the molecular structure and understand intermolecular interactions. nih.gov Differential scanning calorimetry (DSC) is employed to study its thermal stability. nih.gov

Furthermore, a significant portion of research is dedicated to evaluating its performance as a high-energy density material. acs.orgrsc.org This includes both computational studies to predict detonation properties and experimental measurements of sensitivity to impact and friction. mdpi.comnih.gov Researchers are also exploring how modifications to the this compound structure, such as the introduction of other functional groups, can enhance its energetic properties while maintaining or improving its stability. nih.gov This includes the synthesis of more complex energetic compounds using this compound as a building block.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXKSXDNAQPZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428301 | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-77-8 | |

| Record name | 1,4-Dinitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Dinitro 1h Pyrazole

Established Synthetic Pathways for Dinitropyrazole Isomers

The preparation of dinitropyrazole isomers, including the 1,4-dinitro variant, has traditionally relied on the nitration of pyrazole (B372694) or its derivatives. These methods can be broadly categorized into direct nitration and stepwise approaches involving thermal rearrangements.

Direct Nitration of Pyrazole Derivatives

Direct nitration of the pyrazole ring is a primary method for introducing nitro groups. The reaction of pyrazole with a mixture of nitric acid and sulfuric acid under carefully controlled, low-temperature conditions can lead to the formation of dinitropyrazoles. Achieving the specific 1,4-dinitro substitution selectively requires meticulous control over reaction parameters, such as the slow addition of reagents and maintaining temperatures typically between 0 and -18 °C to prevent over-nitration or decomposition. The direct nitration of pyrazole itself using nitric acid or mixtures of nitric and sulfuric acid primarily results in substitution at the 4-position. dss.go.th Further nitration of 4-nitropyrazoles has not been widely reported in the literature. dss.go.th

In some instances, specialized catalysts have been employed to facilitate direct nitration. For example, a newly prepared sulfated nanosolid superacid, TiO2/SO4, has been used to catalyze the direct transformation of pyrazole and nitrosonitric acid into 3,5-dinitropyrazole. scientific.net

Stepwise Nitration and Thermal Rearrangement Strategies

A more controlled and often higher-yielding approach to specific dinitropyrazole isomers involves a stepwise process of N-nitration followed by thermal rearrangement and subsequent C-nitration. acs.org This strategy offers better regiochemical control.

The typical sequence begins with the N-nitration of pyrazole using a nitrating agent like fuming nitric acid in acetic acid to form 1-nitropyrazole. This intermediate is then subjected to thermal rearrangement, often by heating in a high-boiling solvent such as anisole (B1667542) or 1,2-dichlorobenzene, to yield 3-nitropyrazole or 5-nitropyrazole. acs.org Subsequent nitration of these C-nitrated pyrazoles with a mixed acid system (HNO3/H2SO4) can then introduce a second nitro group to produce various dinitropyrazole isomers, including 3,4-dinitropyrazole and 3,5-dinitropyrazole. acs.orgresearchgate.net While these methods are well-established for other isomers, similar principles of nitration and rearrangement are applicable to the synthesis of the 1,4-dinitro isomer.

For instance, an improved synthesis of 3,4-dinitropyrazole involves N-nitration of pyrazole, followed by rearrangement and then C-nitration, with a total yield of up to 55%. researchgate.net The synthesis of 3(5)-nitropyrazoles through the thermal rearrangement of N-nitropyrazoles is a well-established method, and these can be further nitrated to obtain 3(5),4-dinitropyrazoles. researchgate.netresearchgate.net

Advanced Synthetic Approaches to Functionalized 1,4-Dinitro-1H-Pyrazole Systems

The inherent reactivity of the this compound scaffold allows for its use as a versatile precursor in a variety of advanced synthetic transformations, leading to a diverse range of functionalized pyrazole derivatives.

Nucleophilic Substitution Reactions: Cine-Substitution Pathways

This compound and its derivatives are susceptible to nucleophilic attack, often proceeding through a cine-substitution mechanism. In this pathway, the nucleophile attacks a carbon atom adjacent to the one bearing a leaving group (in this case, a nitro group), leading to the departure of the leaving group from the neighboring position.

This reactivity has been extensively studied. For example, the reaction of 1,4-dinitro-3-methylpyrazole with various nucleophiles results in the formation of 5-substituted 3-methyl-4-nitropyrazoles. researchgate.netcdnsciencepub.com This cine-substitution has been a key step in the synthesis of important C-nucleosides like formycin. researchgate.netcdnsciencepub.com The reaction of 1,4-dinitro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazole with cyanide ion, for instance, yields the corresponding 3(5)-cyano-4-nitro-5(3)-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazole in high yield (89%). researchgate.netcdnsciencepub.com

Similarly, cine-substitution of 1,4-dinitropyrazoles with secondary amines leads to 3(5)-disubstituted-amino-4-nitropyrazoles. researchgate.net Sulfur nucleophiles also participate in these reactions; 3-methyl-1,4-dinitropyrazole (B3355433) reacts with ethyl 2-mercaptoacetate via cine-substitution to give ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate. rsc.orgrsc.org The substitution of the N-nitro group can also occur in polar solvents with nucleophiles like thiols or amines.

| Nucleophile | Product | Yield (%) | Reference |

| Cyanide ion | 3(5)-Cyano-4-nitro-5(3)-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazole | 89 | researchgate.netcdnsciencepub.com |

| Methylamine | 1-Amino-4-nitro-1H-pyrazole | 70 | |

| Ethyl 2-mercaptoacetate | Ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate | - | rsc.orgrsc.org |

| Secondary Amines | 3(5)-Di-R-amino-4-nitropyrazoles | - | researchgate.net |

ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanisms in this compound Chemistry

In addition to direct and cine-substitution, this compound can undergo reactions via the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant in reactions with certain dinucleophiles, such as arylhydrazines. researchgate.netarkat-usa.org The ANRORC mechanism involves the initial addition of the nucleophile to the pyrazole ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent ring closure to form a new heterocyclic system. wikipedia.org

The reaction of this compound with arylhydrazines to afford 1-aryl-4-nitropyrazoles is a prime example of a new ANRORC reaction. researchgate.netarkat-usa.orgresearchgate.net This process is believed to proceed through a mechanism similar to the ANRORC pathways observed in the reactions of 1,4-dinitro-1H-imidazoles with primary amines. researchgate.net For 3-methyl-1,4-dinitro-1H-pyrazole, reaction with arylhydrazines containing electron-withdrawing substituents yields exclusively 1-aryl-5-methyl-4-nitro-1H-pyrazoles, while reactions with phenylhydrazine (B124118) itself or derivatives with electron-donating groups produce a mixture of two regioisomers. researchgate.netarkat-usa.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the arylhydrazine on the C-5 atom of the pyrazole ring, leading to the formation of an adduct which then undergoes ring opening and subsequent closure. arkat-usa.org

This ANRORC pathway highlights the utility of this compound as a synthetic equivalent for β-formyl-β-nitroenamines and nitromalonaldehyde (B3023284) salts. arkat-usa.org

Cyclocondensation Reactions Utilizing this compound as a Precursor

This compound can also serve as a building block in cyclocondensation reactions to construct fused heterocyclic systems. For example, it reacts with 1,3-diketones under acidic conditions (H₂SO₄ at 60°C) to form fused pyrazolo[3,4-d]pyridazine derivatives. These reactions typically proceed over 6-8 hours and can provide yields in the range of 70-90%.

Vicarious Nucleophilic Substitution (VNS) for Related Nitropyrazoles

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction for the functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyrazoles. This methodology allows for the introduction of a variety of substituents onto the pyrazole ring, which is activated by the presence of one or more nitro groups. The reaction typically involves a nucleophile containing a leaving group at the nucleophilic center, which attacks the electrophilic ring, followed by base-induced β-elimination to restore aromaticity.

Research has demonstrated that VNS is a viable method for introducing both carbon and heteroatom substituents to nitropyrazole systems. For instance, 4-nitropyrazoles can react with carbanions, such as the one derived from chloromethyl p-tolyl sulfone, to yield products of VNS at the C-5 position. researchgate.net The electrophilicity of the pyrazole ring is crucial; studies comparing various nitroheteroarenes found that 4-nitropyrazole is less reactive in VNS reactions than nitropyridines and 2-nitrothiophene (B1581588) but more reactive than nitropyrroles. nih.gov The presence of a second nitro group on the pyrazole ring can significantly influence the reaction's efficiency, with studies showing that an additional nitro group at the C-3 position can decrease the yield of the VNS product. researchgate.net

A notable application of VNS in this class of compounds is direct amination. The synthesis of 4-amino-3,5-dinitro-1H-pyrazole has been successfully achieved by reacting 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide in DMSO. deepdyve.com This method provides a direct route to amino-substituted dinitropyrazoles. The use of quaternary hydrazinium (B103819) salts as VNS reagents for aminating electrophilic aromatic compounds, including dinitropyrazoles, has been patented, highlighting its utility in producing mono- or di-amino nitropyrazoles. google.com These reactions are valuable for synthesizing energetic materials and other complex heterocyclic structures. deepdyve.comgoogle.com

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitropyrazoles

| Starting Nitropyrazole | VNS Reagent | Substituent Introduced | Position of Substitution | Reference |

|---|---|---|---|---|

| 4-Nitropyrazoles | Chloromethyl p-tolyl sulfone | CH₂SO₂Tol | 5 | researchgate.net |

| 3,5-Dinitropyrazole | 1,1,1-Trimethylhydrazinium iodide | NH₂ | 4 | deepdyve.com |

| Dinitropyrazole | Quaternary hydrazinium salts | NH₂ | Not specified | google.com |

Control of Regioselectivity and Isomer Formation in Dinitration Processes

The dinitration of pyrazole presents a significant challenge in terms of controlling regioselectivity, as direct nitration can lead to a mixture of dinitro isomers. The specific placement of the second nitro group is critical and is influenced by reaction conditions, the nitrating agent, and the nature of the pyrazole substrate. Achieving high regioselectivity is essential for the synthesis of pure this compound and other specific isomers.

A highly effective method for the regioselective synthesis of 1,4-dinitropyrazole involves the use of dinitrogen pentoxide (N₂O₅) in conjunction with faujasite zeolites as catalysts. researchgate.net This approach allows for the nitration of pyrazole under mild conditions, affording 1,4-dinitropyrazole in a high yield of 80%. researchgate.net The shape-selective nature of the zeolite catalyst is believed to direct the incoming nitronium ion to the C-4 position of the pyrazole ring, thus controlling the regiochemical outcome. researchgate.net

The formation of isomers can also be influenced by the reaction pathway. For instance, in the synthesis of some dinitromethylide salts derived from pyrazole, nitration with N₂O₄ led to nitration at the C-5 position, which was accompanied by an isomerization of an N-nitropyrazole intermediate. encyclopedia.pub This highlights that rearrangement mechanisms can play a crucial role in determining the final isomeric product during nitration processes.

Furthermore, the choice of nitrating agent is paramount. The development of tunable N-nitropyrazole-based nitrating reagents demonstrates a sophisticated approach to controlling reactivity and selectivity. acs.org By modifying the electronic properties of the pyrazole ring in the N-nitropyrazole reagent (e.g., with electron-withdrawing groups), its nitrating strength can be significantly enhanced. acs.org While often used to nitrate (B79036) other aromatic compounds, the principles behind tuning the reactivity of these reagents are directly relevant to understanding and controlling the dinitration of pyrazole itself, aiming to favor the formation of one isomer over others. For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with certain nucleophiles can lead to mixtures of regioisomers, with the product distribution depending on the electronic nature of the substituents on the reacting partner. arkat-usa.orgresearchgate.net This underscores the delicate electronic balance that governs the reactivity and isomer formation in nitrated pyrazole systems.

Table 2: Methodologies for Regiocontrolled Dinitration of Pyrazoles

| Substrate | Nitrating Agent/Catalyst | Major Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pyrazole | N₂O₅ / Faujasite zeolite | This compound | 80% yield | researchgate.net |

| Electron-rich aromatics | N-nitro-5-alkyl-3,4-dicyanopyrazole | o,p-Dinitrated products | High yield (e.g., 82%) and predictable regioselectivity | acs.org |

| 3(5)-Methyl-1H-pyrazole | Ammonium nitrate / Trifluoroacetic anhydride | 3-Methyl-1,4-dinitro-1H-pyrazole | Satisfactory yield | researchgate.net |

Molecular Structure, Bonding, and Electronic Properties: Integrated Theoretical and Spectroscopic Analyses of 1,4 Dinitro 1h Pyrazole

Advanced Spectroscopic Characterization for Structural Elucidation

The precise determination of the molecular structure of 1,4-dinitro-1H-pyrazole, also known as 3,4-dinitro-1H-pyrazole nih.gov, relies on a combination of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the compound's connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. Analysis of ¹H and ¹³C NMR spectra provides definitive evidence for the structure of 3,4-dinitro-1H-pyrazole.

In the ¹H NMR spectrum recorded in DMSO-d₆, two distinct signals are observed at δ 14.84 ppm and 9.10 ppm uni-muenchen.de. The downfield signal corresponds to the acidic proton on the pyrazole (B372694) ring nitrogen (N-H), while the other signal is assigned to the hydrogen atom attached to the carbon at the 5-position (C-H) uni-muenchen.de.

The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ reveals three signals, consistent with the three carbon atoms in the pyrazole ring. The signals appear at δ 142.1 ppm, 132.8 ppm, and 99.8 ppm d-nb.info. The two downfield signals are attributed to the carbon atoms bearing the nitro groups (C-NO₂), while the upfield signal at 99.8 ppm corresponds to the carbon atom bonded to hydrogen (C-H) d-nb.info.

While ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-rich energetic compounds, specific chemical shift data for this compound are not detailed in the available literature. However, the technique has been employed in the characterization of its derivatives, such as 5-azido-3,4-dinitro-1H-pyrazole, to identify and confirm the nitrogen environments within the molecule rsc.org.

Table 1: NMR Chemical Shifts (δ) for 3,4-Dinitro-1H-pyrazole in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment | Source(s) |

| ¹H | 14.84 | N-H | uni-muenchen.de |

| 9.10 | C₅-H | uni-muenchen.de | |

| ¹³C | 142.1 | C-NO₂ | d-nb.info |

| 132.8 | C-NO₂ | d-nb.info | |

| 99.8 | C-H | d-nb.info |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are routinely used to characterize dinitropyrazoles and their derivatives researchgate.netresearchgate.netbohrium.com.

Although a fully assigned spectrum for the parent this compound is not extensively detailed, the characterization of its derivatives provides insight into its expected spectral features. For instance, the IR spectrum of (3,4-dinitro-1H-pyrazol-1-yl)methyl nitrate (B79036), a closely related derivative, shows characteristic absorption bands. Key signals include those at 3158 cm⁻¹ (C-H stretch), 1642 cm⁻¹ (asymmetric NO₂ stretch), and 1549 cm⁻¹ (symmetric NO₂ stretch), confirming the presence of the dinitropyrazole core rsc.org.

Table 2: Selected IR Absorption Bands for (3,4-dinitro-1H-pyrazol-1-yl)methyl nitrate

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3158.12 | C-H stretching | rsc.org |

| 1642.94 | Asymmetric NO₂ stretching | rsc.org |

| 1549.48 | Symmetric NO₂ stretching | rsc.org |

| 1461.50 | Skeletal vibrations | rsc.org |

| 1359.91 | N-N stretching | rsc.org |

| 1284.27 | C-N stretching | rsc.org |

| 863.66 | O-N-O bending | rsc.org |

Mass spectrometry provides essential information regarding a compound's molecular weight and elemental composition. For this compound, the molecular formula is C₃H₂N₄O₄ nih.gov.

High-Resolution Mass Spectrometry (HRMS) offers a precise measurement of the molecule's mass, confirming its elemental formula. The computed monoisotopic mass of this compound is 158.00760456 Da nih.gov. This precise mass is a critical parameter for the unambiguous identification of the compound. Mass spectrometry is also a standard tool for the characterization of pyrazole derivatives and is used to study their decomposition pathways google.comodu.edu.

Crystallographic Studies and Solid-State Structural Insights

The arrangement of molecules in the solid state significantly influences the physical properties of a material. Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined as a benzene (B151609) solvate, with the formula 4(C₃H₂N₄O₄)·C₆H₆ nih.gov. The compound crystallizes in the monoclinic system with the space group P2₁/c nih.gov. The asymmetric unit contains two independent dinitropyrazole molecules and half of a benzene molecule, which lies on a crystallographic inversion center nih.gov.

The pyrazole rings in both independent molecules are essentially planar. The nitro groups, however, are twisted out of the plane of the pyrazole ring. In one molecule, the dihedral angles between the ring and the nitro groups are 11.7° and 31.1°, while in the second molecule, these angles are 21.8° and 25.0° nih.gov.

The structures of various derivatives have also been elucidated. For example, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole crystallizes in the orthorhombic space group Pbca cambridge.org. Such studies on derivatives provide further insight into the structural chemistry of the dinitropyrazole framework cambridge.orgrsc.org.

Table 3: Crystallographic Data for 3,4-Dinitro-1H-pyrazole Benzene 0.25-solvate

| Parameter | Value | Source(s) |

| Empirical Formula | 2(C₃H₂N₄O₄)·0.5(C₆H₆) | nih.gov |

| Formula Weight | 355.23 | nih.gov |

| Temperature | 123 K | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.4579 (15) | nih.gov |

| b (Å) | 9.787 (2) | nih.gov |

| c (Å) | 19.534 (4) | nih.gov |

| β (°) | 94.87 (3) | nih.gov |

| Volume (ų) | 1420.7 (5) | nih.gov |

| Z | 4 | nih.gov |

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions. In the crystal structure of the benzene solvate, the dinitropyrazole molecules and benzene solvent molecules are arranged in a specific lattice structure nih.gov.

While detailed hydrogen bonding networks for the parent compound are not explicitly described in the provided sources, the analysis of its derivatives reveals the types of interactions that are characteristic of this class of compounds. The structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole features a weak intramolecular C–H···O hydrogen bond cambridge.org. Its crystal packing is dominated by other weak intermolecular contacts, including O···π interactions between a nitro group and the furoxan ring (O···C distance of 2.851 Å) and contacts between nitro groups (O···O distance of 2.938 Å) cambridge.org. A lack of strong intermolecular interactions is often typical for high-energy density materials cambridge.org. The study of these non-covalent forces is crucial for understanding and predicting the crystal packing and properties of functional materials mdpi.com.

Computational Chemistry and Quantum-Chemical Investigations

Electronic Structure Calculations: Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum-chemical method used to predict the electronic structure and geometric parameters of molecules. earthlinepublishers.comscirp.org For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to optimize the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles. While specific data for the 1,4-isomer is sparse, analysis of related dinitropyrazole derivatives in crystal structures provides expected values. For example, the N-N bond length in a pyrazole ring is typically around 1.37-1.38 Å. nih.gov The nitro groups are often twisted relative to the plane of the pyrazole ring. cambridge.org

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For energetic materials, a smaller HOMO-LUMO gap can be indicative of higher sensitivity. The distribution of these orbitals is also informative; the HOMO often indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. derpharmachemica.com

Table 1: Representative Geometric Parameters of Substituted Dinitropyrazoles from DFT Calculations (Note: This table is illustrative, based on typical values for related compounds, as specific optimized geometry for this compound is not available in the cited literature.)

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N1–N2 | 1.375 |

| N2–C3 | 1.330 |

| C3–C4 | 1.420 |

| C4–C5 | 1.380 |

| C5–N1 | 1.365 |

| C4–N(nitro) | 1.450 |

| N–O(nitro) | 1.220 |

| Bond Angles (°) ** | |

| C5–N1–N2 | 112.0 |

| N1–N2–C3 | 106.0 |

| N2–C3–C4 | 111.0 |

| C3–C4–C5 | 105.0 |

| C4–C5–N1 | 106.0 |

| Dihedral Angles (°) ** | |

| C-C-N-O (Nitro Group Twist) | 5.0 - 25.0 |

Data compiled based on general findings for pyrazole derivatives. nih.govcambridge.org

Reactivity Descriptors from Quantum-Chemical Calculations (e.g., Charge Distribution, Electrostatic Potential Maps)

Quantum-chemical calculations provide valuable reactivity descriptors. One of the most insightful tools is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. wolfram.comwalisongo.ac.id The MEP map is color-coded to show different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are targets for nucleophiles. unar.ac.idproteopedia.org

For a molecule like this compound, the MEP map is expected to show highly negative potential (red/yellow) around the oxygen atoms of the two nitro groups, making them strong centers for intermolecular interactions like hydrogen bonding. researchgate.net Conversely, a region of positive potential (blue) would be located around the hydrogen atom attached to the pyrazole ring. The carbon atoms of the ring attached to the electron-withdrawing nitro groups would also be electron-deficient, making them potential sites for nucleophilic attack. nih.gov Understanding this charge landscape is crucial for predicting how the molecule will interact with other molecules, which is fundamental to its crystal packing, solubility, and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemistry describes a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in the condensed phase (solid or liquid). MD simulations can predict bulk properties like density and reveal the nature of intermolecular interactions that govern the crystal structure.

For high-energy density materials, which often lack strong, directional hydrogen bonds, the crystal packing is typically dominated by weaker interactions such as van der Waals forces and O···π or NO₂···O₂N contacts. cambridge.orgresearchgate.net In the case of this compound, MD simulations would be used to explore how molecules arrange themselves to maximize packing efficiency. These simulations can reveal patterns like chain or layered structures held together by a network of these weaker interactions. uned.es Understanding these intermolecular forces is essential for predicting the material's density—a key parameter in determining its detonation performance—and its mechanical properties.

Theoretical Vibrational Analysis and Conformational Stability Studies

Theoretical vibrational analysis, typically performed using DFT, calculates the vibrational frequencies of a molecule. asrjetsjournal.org These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups (e.g., N-O stretching in the nitro groups, C-H bending, or pyrazole ring deformations). derpharmachemica.com

Modeling of Thermochemical Properties and Dissolution Behavior

Computational chemistry provides a reliable means to predict the thermochemical properties of energetic materials, which are often difficult or hazardous to measure experimentally. The gas-phase enthalpy of formation (ΔH_f) is a critical parameter for calculating detonation performance. It can be calculated with high accuracy using methods like G3 or through isodesmic reactions, where bond types are conserved to ensure error cancellation. scielo.org.zaresearchgate.net

Other performance indicators, such as detonation velocity and pressure, can then be predicted using the calculated enthalpy of formation and the crystal density (which can be obtained from MD simulations or crystal structure prediction). researchgate.netmdpi.com

Modeling dissolution behavior builds upon the understanding of both crystal morphology and intermolecular interactions. By simulating the interface between a specific crystal face and a solvent, it is possible to calculate the interaction energy and predict how readily the molecule will dissolve. As seen with 3,4-DNP, solvents interact differently with various crystal faces, affecting not only the crystallization process but also the dissolution rate. daneshyari.com This is important for understanding the material's stability and compatibility with other substances.

Reactivity Profiles and Reaction Mechanisms of 1,4 Dinitro 1h Pyrazole

Nucleophilic Attack and Substitution Pathways

The electron-deficient nature of the pyrazole (B372694) ring in 1,4-dinitro-1H-pyrazole, a consequence of the strong inductive and resonance effects of the two nitro groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a versatile route for the functionalization of the pyrazole core, allowing for the introduction of various substituents and the synthesis of novel energetic materials with tailored properties.

Regioselective Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

A noteworthy feature of nucleophilic attack on N-substituted 3,4-dinitropyrazoles is the remarkable regioselectivity of the reaction. Experimental studies have consistently shown that nucleophilic substitution occurs preferentially at the C3 position of the pyrazole ring, leading to the displacement of the nitro group at this position. This selective reactivity has been observed with a variety of S-, O-, and N-nucleophiles.

For instance, the reaction of N-substituted 3,4-dinitropyrazoles, such as 1,5-dimethyl-3,4-dinitropyrazole, with nucleophiles results in the formation of 3-substituted-4-nitro-pyrazoles in good yields. This regioselectivity is a critical aspect of the synthetic utility of dinitropyrazoles, as it allows for predictable and controlled functionalization. The preferential attack at the C3 position can be attributed to the electronic properties of the pyrazole ring, which are significantly modulated by the substituent at the N1 position and the two nitro groups.

Influence of Nitro Groups on Reactivity and Reaction Sites

The two nitro groups in this compound play a pivotal role in activating the pyrazole ring towards nucleophilic attack and directing the regiochemical outcome of the substitution. The strong electron-withdrawing nature of the nitro groups delocalizes the electron density of the aromatic system, creating electrophilic carbon centers that are susceptible to attack by nucleophiles.

Thermal Decomposition Kinetics and Mechanisms

The thermal stability and decomposition behavior of this compound are critical parameters for its application as an energetic material. Understanding the kinetics and mechanisms of its thermolysis is essential for predicting its shelf life, performance, and safety characteristics. A combination of experimental techniques and theoretical calculations has been employed to elucidate the complex processes involved in its thermal breakdown.

Experimental Thermokinetic Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Experimental investigations into the thermal decomposition of this compound have been conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable data on the decomposition temperatures, heat release, and mass loss associated with the thermolysis process.

DSC studies on 1,4-dinitropyrazole reveal a complex thermal behavior where endothermic evaporation overlaps with exothermic decomposition. The decomposition peak temperature is a key parameter obtained from DSC curves and is dependent on the heating rate. As the heating rate increases, the decomposition peak temperature shifts to higher values. TGA measurements complement DSC data by quantifying the mass loss during decomposition, indicating a multi-stage process for some dinitropyrazole derivatives.

| Compound | Decomposition Peak Temperature (°C) at 10 °C/min | Reference |

|---|---|---|

| 1,4-Dinitropyrazole | 285 | nih.gov |

| 3,4-Dinitropyrazole | 285 | nih.gov |

| 3,5-Dinitropyrazole | 296 | rsc.org |

Quantum-Chemical Rationalization of Decomposition Pathways and Initiation Steps

Quantum-chemical calculations have provided significant insights into the molecular-level mechanisms of the thermal decomposition of dinitropyrazoles. These theoretical studies help to identify the initial steps of decomposition and the most energetically favorable reaction pathways. For dinitropyrazoles, several decomposition channels have been proposed, including C-NO2 bond scission, intramolecular oxidation, hydrogen transfer, and nitro-nitrite rearrangement.

First-principles molecular dynamics simulations on 3,4-dinitropyrazole have indicated that the initial decomposition can be triggered by the dissociation of a hydrogen atom or the scission of a C-NO2 bond. nih.gov The specific initiation step can be influenced by factors such as shock velocity in detonation scenarios. nih.gov For other dinitropyrazole isomers, theoretical studies have suggested that the decomposition can commence with a sigmatropic hydrogen shift, followed by the opening of the pyrazole ring. ssau.ru These computational models are invaluable for understanding the fundamental chemical processes that govern the stability and energy release of these materials.

Investigation of Autocatalytic Processes in Dinitropyrazole Thermolysis

The thermal decomposition of some energetic materials can be accelerated by the reaction products, a phenomenon known as autocatalysis. While direct experimental evidence for autocatalysis in the thermolysis of this compound is not extensively documented, studies on related compounds, such as 5-amino-3,4-dinitropyrazole (5-ADP), have revealed complex autocatalytic behavior. rsc.orgresearchgate.net

Redox Reactivity of Nitro Functionalities in this compound

The redox reactivity of this compound is dominated by the two nitro functionalities, which are strong electron-withdrawing groups. These groups significantly influence the electronic structure of the pyrazole ring, making the compound susceptible to both reduction and, under specific conditions, oxidation. The reactivity involves the pyrazole ring itself and, more prominently, the nitrogen- and carbon-bound nitro groups.

Reduction Pathways

The reduction of nitro compounds can proceed through various pathways, depending on the reductant and reaction conditions. For nitroaromatic and nitroheterocyclic compounds, reduction typically involves a series of electron and proton transfer steps.

In the case of this compound, the two nitro groups are expected to undergo reduction sequentially. The N-NO₂ group at the 1-position is generally more labile and susceptible to nucleophilic attack, which can initiate reduction or substitution reactions. researchgate.net The C-NO₂ group at the 4-position behaves more like a typical nitro group on an electron-deficient aromatic system.

Electrochemical studies on related 1-aryl-4-nitroazoles indicate that the reduction of the C-nitro group is a four-electron process that leads to the formation of a hydroxylamine (B1172632) group. researchgate.net This transformation is a common pathway for the reduction of nitroarenes in slightly acidic media. researchgate.net The initial steps likely involve the formation of a radical anion via a single-electron transfer, followed by further reduction and protonation to yield the nitroso intermediate, which is then rapidly reduced to the hydroxylamine.

A general mechanism for the reduction of a C-nitro group can be outlined as follows:

Single-Electron Transfer: Ar-NO₂ + e⁻ → [Ar-NO₂]⁻• (Radical anion formation)

Protonation and Further Reduction: The radical anion is protonated and undergoes further reduction steps, often involving a nitroso intermediate (Ar-NO).

Hydroxylamine Formation: Ar-NO is further reduced to form the hydroxylamine (Ar-NHOH).

Amine Formation: Under stronger reducing conditions, the hydroxylamine can be further reduced to the corresponding amine (Ar-NH₂).

For this compound, it is plausible that one nitro group is reduced to the hydroxylamine or amine stage before the second group is reduced, allowing for the potential synthesis of mono-amino or mono-hydroxylamino derivatives.

Comparative Electrochemical Data

The pyrazole ring is more electron-rich than the benzene (B151609) ring, but the presence of two nitro groups and two ring nitrogens significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This suggests that the reduction potentials for this compound would be less negative (i.e., easier to reduce) than those for nitrobenzene, and likely in a similar range to dinitrobenzene.

Table 1: Redox Potentials for 1,4-Dinitrobenzene (B86053) in Acetonitrile

| Redox Couple | E°¹ (V vs Ag/AgNO₃) | E°² (V vs Ag/AgNO₃) | ΔE°₁₂ (mV) | Source |

| DNB / DNB⁻• / DNB²⁻ (Cyclic Voltammetry) | -1.007 | -1.230 | 223 | marquette.edu |

| DNB / DNB⁻• / DNB²⁻ (DCVA) | -1.004 | -1.228 | 224 | marquette.edu |

This data for 1,4-dinitrobenzene illustrates the stepwise reduction of dinitro-aromatic systems. A similar stepwise reduction is anticipated for this compound.

Oxidation Pathways

The oxidation of the this compound molecule is more challenging due to the strongly deactivating nature of the two nitro groups. These groups significantly lower the electron density of the pyrazole ring, making it resistant to electrophilic attack and electrochemical oxidation.

However, the pyrazole ring system itself can be susceptible to electrooxidation, often leading to functionalization or polymerization, though typically with electron-donating substituents present. mdpi.com For this compound, any oxidative process would likely require harsh conditions. Computational studies on the related isomer 3,4-dinitropyrazole suggest that under thermal or shock conditions, the initial decomposition steps involve the cleavage of the N–NO₂ or C–NO₂ bonds, which is a form of redox decomposition. acs.orgacs.org This indicates that the nitro groups themselves are the most reactive sites under energetic stimuli, acting as internal oxidizing agents for the pyrazole backbone.

Applications and Performance in Energetic Materials Science: Focus on 1,4 Dinitro 1h Pyrazole

Design and Synthesis Strategies for High-Performance Energetic Derivatives

The design of novel energetic materials derived from 1,4-dinitro-1H-pyrazole hinges on a deep understanding of the relationships between molecular structure and energetic properties. Strategic synthesis allows for the introduction of specific functional groups and the formation of energetic salts, enabling precise control over performance characteristics.

The energetic performance and stability of pyrazole-based compounds are intrinsically linked to their molecular and crystal structures. Key factors influencing these properties include the degree of nitration, molecular density, oxygen balance, and intermolecular interactions such as hydrogen bonding.

The number and position of nitro groups on the pyrazole (B372694) ring are primary determinants of energetic performance. Increasing the nitro group content generally leads to higher density, a more favorable oxygen balance, and consequently, enhanced detonation velocity and pressure. Computational studies on various nitropyrazoles, including 3,4,5-trinitro-1H-pyrazole and 1,3,4,5-tetranitro-1H-pyrazole, have shown that these molecules can achieve a balance between stability and high detonation characteristics. researchgate.net The calculated detonation performance of some of these derivatives is comparable to well-known explosives like RDX and HMX. osti.gov

Crystal density is another critical parameter, as detonation performance is directly related to it. ed.ac.ukmdpi.com The introduction of functional groups and the formation of different crystal polymorphs can significantly alter density. ed.ac.uk Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in achieving high crystal density. rsc.org For instance, the isomeric pyrazole-tetrazole H2DNP-5T demonstrated higher density and superior detonation properties compared to its 4-substituted counterpart, a difference attributed to more extensive inter-hydrogen bonding and π-π interactions. rsc.org These non-covalent interactions help to create compact crystal packing, which is essential for high-performance energetic materials.

Stability, both thermal and kinetic (sensitivity), is also governed by the molecular structure. The strength of the chemical bonds within the molecule, particularly the "trigger linkage" which is the weakest bond and the first to break upon initiation, is a key factor. Calculations of bond dissociation energy (BDE) are often used to predict thermal stability. researchgate.net The presence of strong intermolecular hydrogen bonding can also contribute to enhanced thermal stability. nih.gov

To further enhance the energetic properties of the pyrazole core, functionalization with energy-rich moieties is a common and effective strategy. Groups such as dinitromethyl (–CH(NO₂)₂) and N-hydroxytetrazole are particularly effective in boosting detonation performance. nih.govbohrium.comacs.org

The dinitromethyl group is a powerful energetic substituent that improves density and oxygen balance. nih.gov Researchers have successfully introduced the dinitromethyl group onto the nitropyrazole ring to create new energetic compounds and their salts. nih.govrsc.org For example, the functionalization of a dinitro-pyrazole framework with a dinitromethyl group led to the synthesis of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole. nih.govacs.org The resulting energetic salts, particularly the bishydroxylammonium salt, exhibited an excellent balance of high detonation performance, good thermal stability, and low sensitivity, with performance metrics outperforming the benchmark explosive RDX. nih.govacs.org

Similarly, incorporating an N-hydroxytetrazole moiety enhances energetic properties through increased nitrogen content and the formation of stable energetic salts. The synthesis of 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol and its derivatives has yielded materials with high density and outstanding detonation properties. rsc.orgnih.govacs.org The bishydroxylammonium salt of this compound, in particular, demonstrated a detonation velocity of 8988 m·s⁻¹ and a detonation pressure of 34.6 GPa, positioning it as a promising candidate for advanced secondary explosives. nih.govacs.org

These strategies of functionalizing the pyrazole ring with potent energetic groups highlight a modular approach to designing next-generation energetic materials with tailored properties.

Energetic Properties Characterization and Prediction

A comprehensive evaluation of energetic materials requires both experimental characterization and computational prediction of their key performance and safety parameters. This dual approach provides a thorough understanding of a material's potential applications.

Detonation velocity (D) and detonation pressure (P) are the most critical performance indicators for an energetic material. researchgate.net These properties are often predicted computationally using thermochemical codes (like EXPLO5) based on the material's experimental density and calculated heat of formation. rsc.orgresearchgate.netrsc.org The Kamlet-Jacobs equations are frequently employed in these calculations to estimate detonation performance. researchgate.netmdpi.com

Derivatives of dinitropyrazole have shown exceptional detonation performance. For instance, functionalization with dinitromethyl and N-hydroxytetrazole groups has led to compounds with significantly improved detonation characteristics. nih.govacs.org The hydroxylammonium salt of a pyrazole derivative combining a dinitromethyl group with a nitropyrazole core exhibited a calculated detonation velocity of 8700 m·s⁻¹, comparable to that of RDX (8748 m·s⁻¹). rsc.org Further enhancements have been achieved with nitramine derivatives, where one energetic salt demonstrated a calculated detonation velocity of 9414 m·s⁻¹ and a pressure of 34.5 GPa. rsc.org

The table below summarizes the calculated detonation properties of several energetic derivatives based on the dinitropyrazole structure, illustrating the impact of different functional groups and salt formations.

| Compound/Salt | Density (g·cm⁻³) | Detonation Velocity (Dᵥ, m·s⁻¹) | Detonation Pressure (P, GPa) |

| RDX (Reference) | 1.80 | 8795 | 34.9 |

| 5b (Bishydroxylammonium salt of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole) | 1.84 | 8778 | 33.1 |

| 7b (Bishydroxylammonium salt of 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol) | 1.85 | 8988 | 34.6 |

| H₃NANP-5T (Nitramine derivative) | 1.86 | 8846 | 33.2 |

| Salt 13 (of H₃NANP-5T) | 1.87 | 9414 | 34.5 |

| Salt 14 (of H₃NANP-5T) | 1.81 | 9088 | 33.9 |

| Hydroxylammonium salt 7b | 1.83 | 8700 | - |

| N01 (4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine) | - | 9230 | 39.69 |

Thermal stability is a crucial safety parameter, indicating the temperature at which a material begins to decompose. It is a key factor for safe handling, storage, and application, especially in environments exposed to high temperatures. mdpi.com This property is typically assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which identify the onset and peak decomposition temperatures (Tₑ and Tₚ, respectively).

Energetic materials based on the dinitropyrazole framework generally exhibit good to excellent thermal stabilities. For example, a series of energetic salts derived from 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) displayed high decomposition temperatures ranging from 215 °C to 340 °C. researchgate.netrsc.org The neutral HCPT molecule itself has a decomposition temperature of 281 °C. researchgate.net

The table below presents the decomposition temperatures for several dinitropyrazole derivatives.

| Compound | Decomposition Temperature (°C) |

| HCPT (3) | 281 |

| HCPT Salt (7) | 340 |

| HCPT Salt (10) | 215 |

| HCPT Salt (12) | 260 |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole (3) | 211 |

| Potassium Salt (4) of above | 309 |

| Ammonium Salt (5) of above | 228 |

The sensitivity of an energetic material to accidental initiation by mechanical (impact, friction) or electrical (electrostatic discharge) stimuli is a paramount safety concern. icm.edu.plscispace.comosti.govresearchgate.net Lower sensitivity is highly desirable for handling and transport. Sensitivity is measured using standardized tests, with results often reported as the energy required for a 50% probability of initiation (e.g., impact sensitivity in Joules, J) or the height from which a drop-weight causes initiation (H₅₀, cm).

Many dinitropyrazole derivatives have been designed to balance high performance with low sensitivity. For instance, the bishydroxylammonium salts of pyrazole hybrids functionalized with dinitromethyl and N-hydroxytetrazole groups were noted for their low sensitivity, contributing to their appeal as RDX replacements. nih.govacs.org In another study, a compound was designed to be a promising high-energy density material with acceptable sensitivity. researchgate.net

However, increasing energetic performance can sometimes lead to increased sensitivity. For example, 3,4,5-tris(trinitromethyl)-1H-pyrazol-1-amine, while showing excellent calculated detonation performance, was also predicted to be highly impact-sensitive (H₅₀ = 15 cm). researchgate.net In contrast, 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine was found to be a more ideal candidate, with a predicted H₅₀ value of 64 cm, indicating significantly lower sensitivity than RDX (H₅₀ = 26 cm). researchgate.net

The sensitivity of energetic salts can vary widely. The neutral HCPT molecule has an impact sensitivity of 9 J, while its copper complex is more sensitive at 5 J. researchgate.net This demonstrates that the final form of the energetic material, whether neutral or a salt, significantly influences its safety characteristics.

| Compound | Impact Sensitivity | Friction Sensitivity |

| HCPT (3) | 9 J | >360 N |

| Copper Complex of HCPT (8) | 5 J | 240 N |

| RDX (Reference) | 7.4 J | 120 N |

| HMX (Reference) | 7.4 J | 120 N |

| N01 (Predicted) | H₅₀ = 64 cm | - |

| N13 (Predicted) | H₅₀ = 15 cm | - |

Role of this compound in Advanced Energetic Formulations

In the field of energetic materials science, the exploration of novel compounds is driven by the demand for materials with enhanced performance, improved stability, and greater safety. While the dinitropyrazole scaffold is of significant interest, the specific isomer this compound has found limited direct application in advanced energetic formulations. Its chemical characteristics, particularly its tendency to undergo thermal rearrangement and nucleophilic substitution, render it more suitable as a reactive intermediate rather than a stable, end-use energetic material. dettx.comnato.intumich.edu Research has consequently pivoted towards more stable isomers, such as 3,4-dinitropyrazole (3,4-DNP), which exhibit more favorable properties for practical applications.

Development of Melt-Cast Explosives and Propellant Components

Melt-cast explosives are a critical class of energetic materials utilized in military and industrial applications, requiring compounds with melting points ideally between 70 and 120 °C and high thermal stability above their melting point. mdpi.com this compound is not considered a viable candidate for melt-cast applications. Research has shown that under elevated temperatures, 1,4-dinitropyrazole undergoes thermal rearrangement, yielding a mixture of 3,5-dinitropyrazole, unreacted 1,4-dinitropyrazole, and 4-nitropyrazole. dettx.com This instability in a molten state makes it unsuitable for the melt-casting process, which involves melting the explosive carrier and mixing it with other components before casting. dettx.comnih.gov

In contrast, the isomer 3,4-dinitropyrazole (3,4-DNP) has been extensively investigated as a promising melt-castable matrix and a potential replacement for 2,4,6-trinitrotoluene (TNT). mdpi.comresearchgate.net 3,4-DNP possesses a suitable melting point and demonstrates improved detonation performance compared to TNT. mdpi.com However, challenges such as higher viscosity in its molten state compared to TNT require careful formulation adjustments. mdpi.comnih.gov

Currently, there is no available literature suggesting the use or development of this compound as a component in propellant formulations.

| Compound | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 3,4-Dinitropyrazole (3,4-DNP) | ~86 | 1.81 | 8240 | 28.80 |

| 2,4,6-Trinitrotoluene (TNT) | 80.6 | 1.65 | 6900 | 21.0 |

Data sourced from multiple references for representative values. dettx.commdpi.com

Eutectic Mixtures of Dinitropyrazoles for Tailored Properties

A eutectic mixture is a homogeneous blend of substances that melts or solidifies at a single temperature that is lower than the melting points of the individual components. mdpi.com In energetic materials science, forming eutectic mixtures can be a strategy to lower the melting point of a compound to make it suitable for melt-casting or to modify other physical properties. nih.govnih.gov

Despite the theoretical advantages, there is no specific research available in published literature regarding the formation of eutectic mixtures involving this compound or its more stable isomers for the purpose of tailoring energetic properties. The focus on single-component melt-cast carriers or conventional formulations appears to have taken precedence over the investigation of dinitropyrazole-based eutectics.

Compatibility Studies with Other Energetic Binders and Additives

The chemical compatibility of an energetic material with other components in a formulation, such as binders and plasticizers, is critical for ensuring the safety, stability, and service life of the munition. mdpi.com Incompatibility can lead to accelerated decomposition, reduced thermal stability, and compromised performance. mdpi.com Standard methods for evaluating compatibility include Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST), as outlined in protocols like STANAG 4147. mdpi.com

No compatibility studies for this compound with common energetic binders (like energetic polyoxetanes or polyoxetanes) or additives have been reported in the literature. mdpi.comresearchgate.net This absence of data is consistent with its limited use as a stable energetic ingredient. Conversely, its isomer, 3,4-DNP, has undergone compatibility testing with ingredients commonly used in melt-pour formulations as part of its development as a TNT replacement. imemg.org

Contribution to Insensitive Munitions (IM) Technology

Insensitive Munitions (IM) are designed to be significantly less vulnerable to accidental detonation from hazardous stimuli such as shock, impact, and fire. wikipedia.org A key strategy in developing IM is the use of insensitive high explosives (IHEs) that are inherently more stable than conventional materials like TNT or RDX. wikipedia.orgbibliotekanauki.pl

The chemical profile of this compound, particularly its propensity for thermal rearrangement, makes it an unsuitable candidate for IM applications, which demand a high degree of chemical and thermal stability. dettx.com An energetic material that readily decomposes or transforms under thermal stress would compromise the safety principles central to IM technology.

The focus within the dinitropyrazole family for IM applications is again on the 3,4-dinitropyrazole isomer. Studies have shown 3,4-DNP to be significantly less sensitive to impact, friction, and electrostatic discharge (ESD) compared to many conventional explosives. imemg.org Its combination of high energy performance and reduced sensitivity has positioned it as a next-generation melt-cast explosive for use in IM-compliant formulations. imemg.org

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|

| 3,4-Dinitropyrazole (3,4-DNP) | >40 | >360 |

| RDX (Cyclotrimethylenetrinitramine) | 7.5 | 120 |

Sensitivity values can vary based on the specific test method (e.g., ERL, BAM). Data presented are representative values from comparative studies. imemg.org

Exploration of Bioactive Potential and Associated Mechanisms of 1,4 Dinitro 1h Pyrazole

Investigation of Anticancer Activity: Cellular Mechanisms of Action (e.g., Apoptosis Induction)

Numerous studies have highlighted the potent anticancer activity of various pyrazole (B372694) derivatives. srrjournals.comnih.gov A primary mechanism through which these compounds exert their cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net

Research on different substituted pyrazoles has demonstrated their ability to trigger apoptosis through both intrinsic and extrinsic pathways. For instance, certain pyrazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death. researchgate.netnih.gov The activation of caspase-3, a key executioner caspase, is a common finding in studies investigating the apoptotic effects of pyrazole compounds. nih.gov

Furthermore, some pyrazole derivatives have been observed to induce cell cycle arrest at different phases, preventing cancer cell proliferation. nih.gov The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of pyrazoles, leading to oxidative stress and cellular damage in cancer cells. nih.gov The presence of electron-withdrawing nitro groups, as in 1,4-dinitro-1H-pyrazole, could potentially enhance these effects, a characteristic noted in other bioactive nitro compounds. globalresearchonline.net

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Significant cytotoxicity, activation of Bax, p53, and Caspase-3, DNA damage. nih.gov | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | Dose and time-dependent cell toxicity, induction of apoptosis via ROS production and caspase 3 activation. nih.gov | nih.gov |

| Pyrazole Chalcones | MCF-7, HeLa | Inhibition of cell growth. ijpsjournal.com | ijpsjournal.com |

| 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline | HT29 (Colon Cancer) | Induction of apoptosis through both extrinsic and intrinsic pathways. researchgate.net | researchgate.net |

Assessment of Antimicrobial and Antiviral Properties

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents. nih.govresearchgate.net Various derivatives have demonstrated efficacy against a broad spectrum of bacteria, fungi, and viruses. nih.govnih.gov

In the realm of antibacterial research, pyrazole derivatives have been shown to target essential bacterial enzymes, such as DNA gyrase, thereby inhibiting bacterial replication. researchgate.net Some have exhibited potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the pyrazole ring. asianpubs.org For instance, the presence of electron-withdrawing groups can enhance the antimicrobial potential. asianpubs.org

With respect to antiviral activity, pyrazole-based compounds have been investigated for their efficacy against various viruses, including Newcastle disease virus (NDV) and viruses from the Flaviviridae family. nih.govfrontiersin.org The mechanism of antiviral action can vary, from inhibiting viral entry and replication to modulating the host's immune response. nih.gov The structural diversity of pyrazole derivatives allows for the fine-tuning of their antiviral activity against specific viral targets. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Target Organism/Virus | Observed Effect | Reference |

| 4,5-dihydropyrazole derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Potent antibacterial activity through DNA gyrase inhibition. researchgate.net | researchgate.net |

| Pyrazole-thiazole hybrids | Staphylococcus aureus, Klebsiella planticola | Potent antimicrobial agents. nih.gov | nih.gov |

| 4-substituted pyrazole derivatives | Newcastle disease virus (NDV) | Inhibition of virus-induced haemagglutination, with some derivatives achieving 100% protection. nih.gov | nih.gov |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV) | Antiviral activity against representative viruses of the Flaviviridae family. frontiersin.org | frontiersin.org |

Molecular Basis of Biological Interactions: Role of Nitro Group Redox Activity

The biological activity of nitroaromatic and nitroheterocyclic compounds is often intrinsically linked to the redox properties of the nitro group (-NO₂). This functional group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within a molecule and its interactions with biological targets. globalresearchonline.net

A key aspect of the mechanism of action for many nitro compounds is their ability to undergo bioreduction. In the physiological environment, particularly under hypoxic conditions found in tumors and certain microbial infections, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including:

Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids. nih.gov

Covalent Modification of Macromolecules: The reduced nitro intermediates are often electrophilic and can form covalent adducts with critical biomolecules, including DNA and proteins, leading to disruption of their function and ultimately cell death.

This redox activity is a double-edged sword; while it is central to the therapeutic effect of many antimicrobial and anticancer nitro-drugs, it can also be associated with toxicity. The specific biological outcome is dependent on the reduction potential of the compound and the cellular environment. The presence of two nitro groups in this compound suggests a significant potential for redox cycling and the generation of reactive intermediates, which would likely be a dominant factor in its biological activity profile.

Future Research Trajectories and Current Challenges in 1,4 Dinitro 1h Pyrazole Research

Innovations in Green Synthetic Methodologies

A significant challenge in the synthesis of many energetic materials, including nitropyrazoles, is the reliance on harsh reagents and environmentally harmful solvents. eurekaselect.com Traditional methods often involve strong acids and hazardous organic solvents, presenting obstacles to sustainable chemistry. eurekaselect.com Consequently, a primary focus of future research is the development of green synthetic protocols.

Current research in the broader field of pyrazole (B372694) synthesis is exploring several eco-friendly strategies that could be adapted for 1,4-dinitro-1H-pyrazole. These include:

Water-based syntheses: Utilizing water as a solvent is a key goal for green chemistry, and recent work has demonstrated its feasibility for various pyrazole derivatives. researchgate.net

Microwave and Ultrasonic Assistance: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. eurekaselect.com

Eco-friendly Catalysts: The use of renewable and environmentally benign catalysts is being investigated to replace more hazardous traditional catalysts. eurekaselect.com For instance, nano-ZnO and Ag/La-ZnO core-shell nanoparticles have been used for synthesizing pyrazole derivatives under solvent-free conditions. nih.govnih.gov

Deep Eutectic Solvents (DES): As an alternative to volatile organic solvents, DES are being explored. One study demonstrated a green, one-pot synthesis of polysubstituted pyrazole derivatives using a glycerol/potassium carbonate DES, which significantly improved product yield and reaction times. researchgate.net

| Green Synthesis Strategy | Potential Advantages for this compound | Representative Research Area |

| Aqueous Methods | Reduces use of volatile organic compounds (VOCs) | General Pyrazole Synthesis researchgate.net |

| Microwave/Ultrasonic Tech | Shorter reaction times, increased yields | General Green Chemistry eurekaselect.com |

| Nanocatalysis | High efficiency, reusability, solvent-free conditions | 4H-pyrano[2,3-c] pyrazoles Synthesis nih.gov |

| Deep Eutectic Solvents | Environmentally benign solvent, improved yields | Polysubstituted Pyrazole Synthesis researchgate.net |

Advanced Computational Design and Materials Prediction

Computational chemistry is an indispensable tool in modern energetic materials research, enabling the prediction of properties and the rational design of new molecules before their synthesis. This approach saves significant time and resources by prioritizing promising candidates. For this compound, computational methods are crucial for predicting key performance and safety parameters.

Detonation properties, such as detonation velocity and pressure, are frequently computed using specialized programs like EXPLO5. rsc.org These calculations help researchers assess the potential performance of novel derivatives. rsc.org Beyond performance, computational machine learning methods are being evaluated for their ability to predict the properties of energetic materials with good accuracy. mdpi.com

Future research will likely leverage more advanced computational techniques, including:

Quantum Mechanical Calculations: To accurately predict electronic structure, heat of formation, and reaction pathways.

Molecular Dynamics Simulations: To understand the behavior of materials under different conditions and to predict sensitivity and stability.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate molecular structure with specific properties, guiding the design of new derivatives with desired characteristics like reduced sensitivity or enhanced thermal stability. nih.gov

These computational tools are instrumental in the strategic design of new energetic materials based on the this compound framework.

Exploration of Novel Heterocyclic Derivatives and Hybrid Energetic Architectures

A major thrust in current research is the modification of the this compound structure to create new energetic materials with superior properties. The pyrazole ring offers multiple sites for functionalization, allowing for fine-tuning of performance, stability, and sensitivity. researchgate.net A key issue with some nitropyrazoles is the acidity of the N-H proton, which can lead to undesirable reactions with metals. mdpi.com N-functionalization is a common strategy to mitigate this issue. mdpi.comresearchgate.net

Recent strategies in designing new derivatives include:

N-Functionalization: Attaching various functional groups to the nitrogen atom of the pyrazole ring. Examples include introducing nitratoalkyl and azidoalkyl functionalities to create novel melt-castable explosives. mdpi.com

Hybrid Structures: Linking the 3,4-dinitro-1H-pyrazole core with other energetic heterocyclic rings, such as tetrazole or 1,2,4-oxadiazole, through bridging groups. rsc.org This approach aims to combine the desirable properties of different energetic moieties into a single molecule.

Introduction of High-Energy Groups: Incorporating groups like trinitromethyl to enhance detonation performance and density. mdpi.com

These efforts have led to the development of new compounds with promising characteristics, such as low melting points suitable for melt-cast applications and improved thermal stability. rsc.orgmdpi.com The goal is to create next-generation energetic materials that outperform traditional explosives like TNT in both performance and safety. rsc.org

| Derivative Design Strategy | Objective | Example |

| N-Functionalization | Overcome acidity, create melt-castable materials | N-nitratoethyl-3,4-dinitropyrazole mdpi.com |

| Hybrid Architectures | Combine properties of different energetic rings | Linking 3,4-dinitro-1H-pyrazole with tetrazole rsc.org |

| High-Energy Group Addition | Increase density and detonation performance | 3,4-dinitro-1-(trinitromethyl)-pyrazole mdpi.com |

Challenges in Scalable Production and Practical Application

Transitioning a promising energetic compound from laboratory-scale synthesis to large-scale industrial production presents significant challenges. aiche.org For this compound and its derivatives, scalability is a critical hurdle that must be overcome for practical application.

Key challenges include:

Low Synthesis Yields: Some synthetic routes to advanced nitropyrazole derivatives suffer from low yields, making the process economically unviable on a larger scale. mdpi.com

Complex or Time-Consuming Procedures: Multi-step syntheses or reactions requiring long durations are often difficult and costly to scale up. mdpi.com Research into optimizing reaction conditions and developing more efficient, scalable protocols is essential. researchgate.net

Safety in Manufacturing: The handling of energetic materials on an industrial scale requires stringent safety protocols and specialized equipment to manage the risks of accidental detonation.

Material Compatibility: The acidic nature of the N-H proton in some nitropyrazoles can make them corrosive to metal casings, limiting their application. mdpi.com While N-substitution can address this, it adds complexity to the synthesis.

Addressing these challenges requires a multidisciplinary approach involving chemical engineering, process optimization, and safety engineering to develop manufacturing processes that are not only efficient and economical but also inherently safer. aiche.orgresearchgate.net

Environmental Impact and Safety Considerations in Synthesis and Handling

The development of new energetic materials is increasingly driven by the need for environmentally friendlier and safer alternatives to legacy explosives like TNT and RDX, which are known for their toxicity and environmental contamination. mdpi.com Nitropyrazole-based compounds are often considered to have more favorable, environment-friendly characteristics. researchgate.net

Environmental Impact: The synthesis of energetic materials traditionally produces hazardous waste. For example, TNT production generates toxic "red wastewater". mdpi.com A major goal for this compound is the development of synthetic routes that minimize or eliminate such harmful byproducts. The decomposition products are also a consideration, with a preference for inert gases like N₂ to reduce environmental harm. researchgate.net

Safety and Handling: Safety is paramount when dealing with energetic materials. The hazards associated with nitropyrazoles are carefully evaluated and documented. Based on safety data for related compounds, key considerations include:

Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled. nih.gov

Irritation: Can cause skin and serious eye irritation. nih.govcymitquimica.com